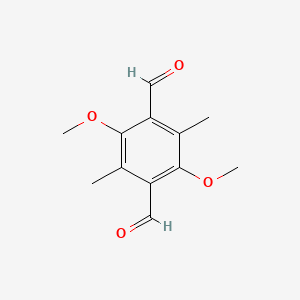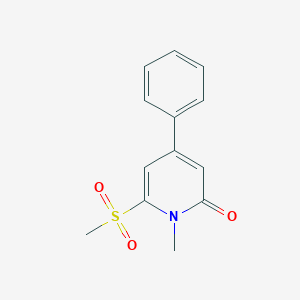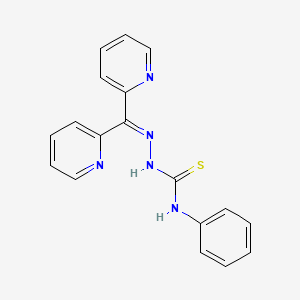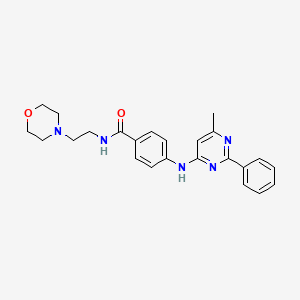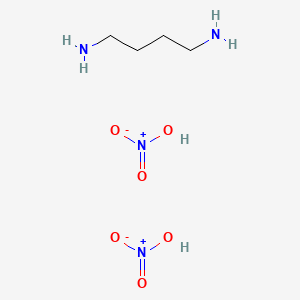![molecular formula C17H33O5P B14477143 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol CAS No. 65388-39-8](/img/structure/B14477143.png)
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-yl)methoxy]dodecan-2-ol is a complex organic compound characterized by its unique bicyclic structure containing phosphorus and oxygen atoms
Méthodes De Préparation
The synthesis of 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol typically involves the reaction of pentaerythritol with thiophosphoryl chloride under controlled conditions . The reaction is carried out at elevated temperatures (around 418 K) in a moisture-free environment to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with enhanced yield and purity.
Analyse Des Réactions Chimiques
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and oxides.
Reduction: Reduction reactions can yield phosphines and other reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The phosphorus atom in the compound acts as a coordination center, binding to various substrates and facilitating chemical reactions. This coordination ability is crucial for its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol include:
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Known for its use in flame retardants and polymer additives.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Used in coordination chemistry and as a ligand in various metal complexes.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes, making it highly versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
65388-39-8 |
|---|---|
Formule moléculaire |
C17H33O5P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H33O5P/c1-2-3-4-5-6-7-8-9-10-16(18)11-19-12-17-13-20-23(21-14-17)22-15-17/h16,18H,2-15H2,1H3 |
Clé InChI |
VFCBCTFEYVHWFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCC12COP(OC1)OC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


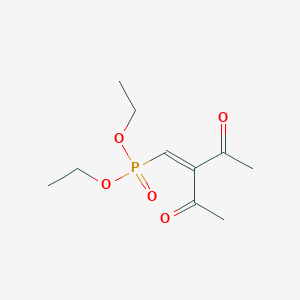

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
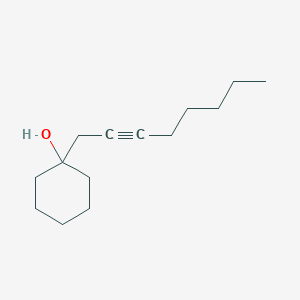
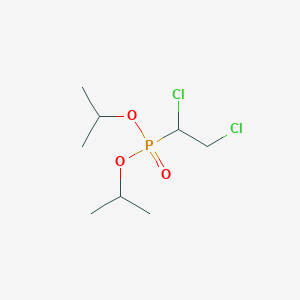
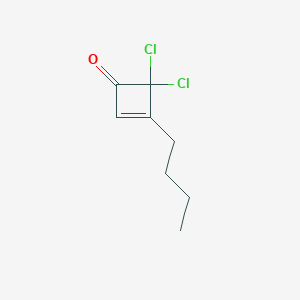
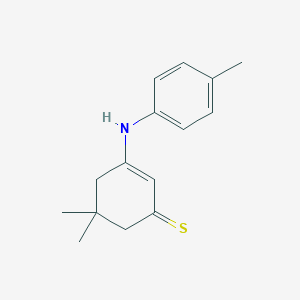
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
